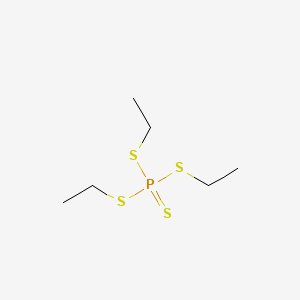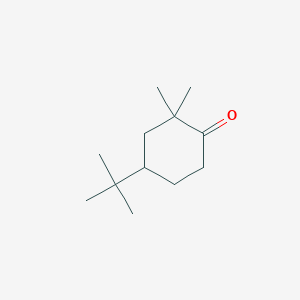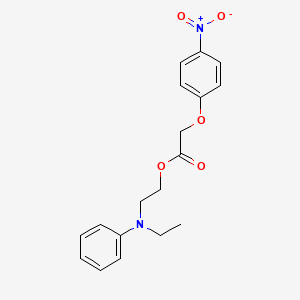
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetic acid and contains both an ethylanilino group and a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate typically involves the reaction of 2-(N-ethylanilino)ethanol with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The ethylanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Reduction: 2-(N-ethylanilino)ethyl 2-(4-aminophenoxy)acetate.
Oxidation: Corresponding oxides or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethylanilino group can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-ethylanilino)ethyl acetate
- 2-(N-ethylanilino)ethyl carbamate
- 2-(N-ethylanilino)ethyl thiocarbamate
Uniqueness
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate is unique due to the presence of both the nitrophenoxy and ethylanilino groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
5427-94-1 |
|---|---|
Fórmula molecular |
C18H20N2O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C18H20N2O5/c1-2-19(15-6-4-3-5-7-15)12-13-24-18(21)14-25-17-10-8-16(9-11-17)20(22)23/h3-11H,2,12-14H2,1H3 |
Clave InChI |
NXKMIQPTQLJINU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


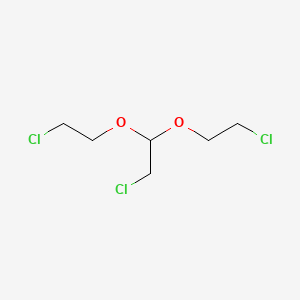

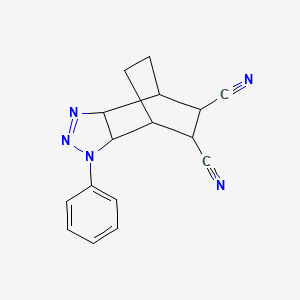
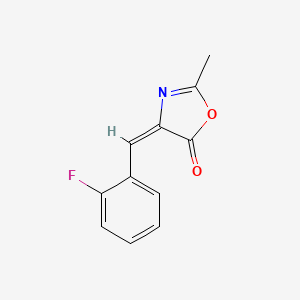

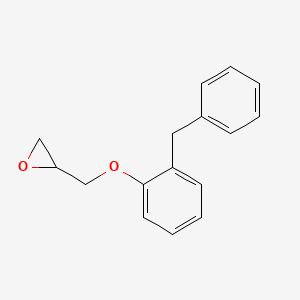
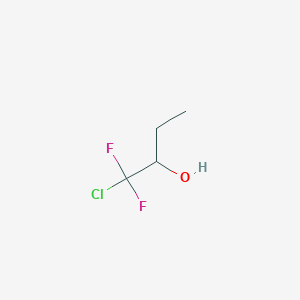



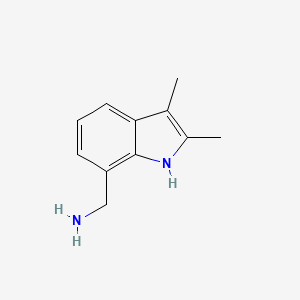
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
